1-甲基-1H-吡咯-2-胺

描述

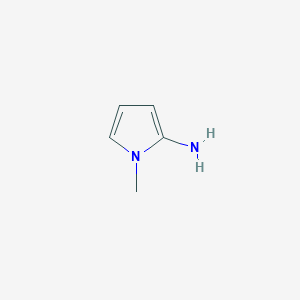

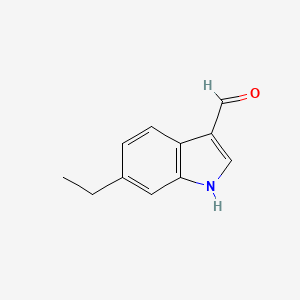

“1-Methyl-1H-pyrrol-2-amine” is a chemical compound with the molecular formula C6H10N2 . It is used in the preparation of dihydropyrrolo [2′,1′:3,4]pyrazino [2,1- a ]isoindolones by reacting with 2-formylbenzoic acids or 2-acetylbenzoic acid via N -acyliminium cation aromatic cyclizations .

Synthesis Analysis

The synthesis of pyrrole derivatives like “1-Methyl-1H-pyrrol-2-amine” involves various methods. One such method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method involves the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines .

Molecular Structure Analysis

The molecular structure of “1-Methyl-1H-pyrrol-2-amine” can be analyzed using various spectroscopic techniques. For instance, FTIR, 1H, 13C NMR, and UV-Vis spectrometry can be used to analyze the structural properties of the molecule .

Chemical Reactions Analysis

“1-Methyl-1H-pyrrol-2-amine” can undergo various chemical reactions. For instance, it can be used to prepare Cu (II) and Co (II) metal complexes . It can also undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Methyl-1H-pyrrol-2-amine” can be determined using various techniques. For instance, its molecular formula is C6H10N2 and it has an average mass of 110.157 Da .

科学研究应用

吡咯的新途径

- Friedrich 等人 (2002) 的一项研究探索了在酸性条件下 2-(酰基亚甲基)丙二醇二乙酸酯环化生成呋喃,当呋喃在钯催化下与伯胺反应时,生成 1,2,4-三取代吡咯。这一过程展示了吡咯的创新路线,吡咯是医药和合成化学中的一类重要化合物 (Friedrich, Wächtler, & Meijere, 2002)。

超分子结构

- Yin 和 Li (2006) 从吡咯-2-羧酸盐的自组装中开发了六边形和网格状超分子结构。吡咯-2-羰基二聚体的稳健超分子合成子的这一发现可能对晶体工程产生重大影响,展示了吡咯衍生物的结构多功能性和潜在应用 (Yin & Li, 2006)。

多取代吡咯的合成

- Attanasi 等人 (2011) 报告了一种通过一锅三组分反应合成多取代吡咯的方法。这种无需催化剂和溶剂的方法提供了一种高效且实用的方法来生产多种多取代吡咯,突出了吡咯合成技术的适应性 (Attanasi, Favi, Mantellini, Moscatelli, & Santeusanio, 2011)。

绿色有机合成

- Sun 等人 (2014) 开发了一种绿色有机反应,用于由伯胺和 1,3-二酮合成 1H-吡咯-3(2H)-酮。该方法以其环境友好性和区域选择性著称,为合成吡咯衍生物提供了一种可持续的方法 (Sun, Li, Zhang, & Wang, 2014)。

手性吡咯衍生物

- Jefford 等人 (1996) 展示了使用最大程度减少外消旋化的方法合成手性 1-(1H-吡咯) 衍生物。这项工作为不对称合成领域做出了贡献,为医药化学中重要的手性吡咯衍生物提供了一条途径 (Jefford, Van Der Naide, & Sienkiewicz, 1996)。

安全和危害

The safety data sheet for a similar compound, Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-, suggests that it is combustible and recommends keeping it away from heat, sparks, open flames, and hot surfaces . It also suggests wearing protective gloves, clothing, eye protection, and face protection when handling the compound .

未来方向

The future directions for “1-Methyl-1H-pyrrol-2-amine” could involve exploring its potential biological activities and therapeutic applications. For instance, pyrrole-containing compounds are known for their diverse therapeutic response profile, and many researchers are working to explore this skeleton to its maximum potential against several diseases or disorders .

属性

IUPAC Name |

1-methylpyrrol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-7-4-2-3-5(7)6/h2-4H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUNKWDORORNKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587372 | |

| Record name | 1-Methyl-1H-pyrrol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1H-pyrrol-2-amine | |

CAS RN |

173853-66-2 | |

| Record name | 1-Methyl-1H-pyrrol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B3048479.png)

![tert-Butyl 4-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B3048482.png)

![6-tert-butyl 3-methyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3,6-dicarboxylate](/img/structure/B3048483.png)

![Methyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3048484.png)